![molecular formula C11H9N3O2S B13712339 2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
2-[(2-Nitropyridin-3-yl)thio]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Nitropyridin-3-yl)thio]aniline is a chemical compound with the molecular formula C11H9N3O2S and a molecular weight of 246.27 g/mol . It is characterized by the presence of a nitropyridine group attached to a thioaniline moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
准备方法
The synthesis of 2-[(2-Nitropyridin-3-yl)thio]aniline typically involves the reaction of 2-nitropyridine-3-thiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
化学反应分析
2-[(2-Nitropyridin-3-yl)thio]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The thioaniline moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-[(2-Nitropyridin-3-yl)thio]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Industry: While not widely used industrially, it serves as a model compound in various chemical processes.
作用机制
The mechanism of action of 2-[(2-Nitropyridin-3-yl)thio]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thioaniline moiety can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context .
相似化合物的比较
2-[(2-Nitropyridin-3-yl)thio]aniline can be compared to other similar compounds, such as:
2-[(2-Nitrophenyl)thio]aniline: Similar structure but with a phenyl group instead of a pyridine ring.
2-[(2-Nitropyridin-4-yl)thio]aniline: Similar structure but with the nitro group at a different position on the pyridine ring.
2-[(2-Nitropyridin-3-yl)thio]phenol: Similar structure but with a phenol group instead of an aniline group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
属性
分子式 |
C11H9N3O2S |
|---|---|
分子量 |
247.28 g/mol |
IUPAC 名称 |
2-(2-nitropyridin-3-yl)sulfanylaniline |
InChI |
InChI=1S/C11H9N3O2S/c12-8-4-1-2-5-9(8)17-10-6-3-7-13-11(10)14(15)16/h1-7H,12H2 |
InChI 键 |
RUAGIEQBMLTNGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)SC2=C(N=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



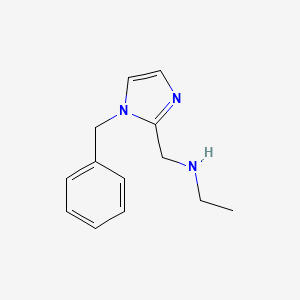
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)
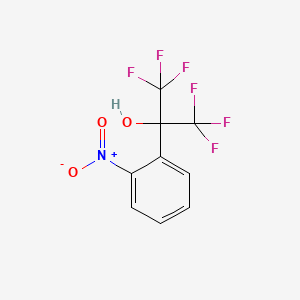
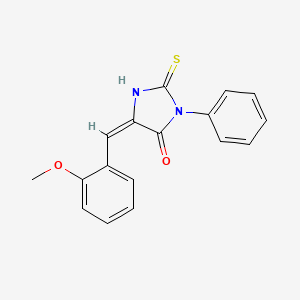

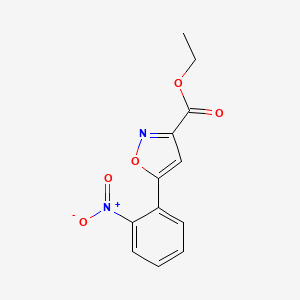

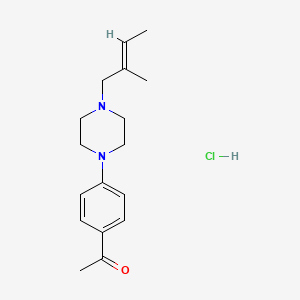
![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
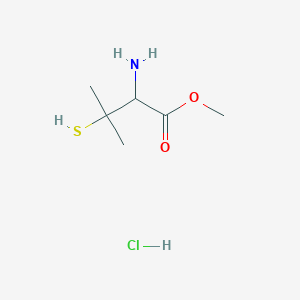
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)

![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
